PNMT Inhibitory Activity of 3-Ethylpentan-1-amine: Benchmarking Against Endogenous Substrate
3-Ethylpentan-1-amine was evaluated for inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay [1]. The compound exhibited an inhibition constant (Ki) of 1.11 × 10^6 nM (1.11 mM) [1]. This Ki value is approximately 1,000-fold weaker than the Km of the endogenous substrate phenylethanolamine (estimated ~1 µM range), indicating that 3-ethylpentan-1-amine functions as a very weak competitive binder rather than a potent inhibitor [2].
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 1.11 × 10^6 nM (1.11 mM) |
| Comparator Or Baseline | Phenylethanolamine (endogenous substrate) Km ~1 µM (estimated) |
| Quantified Difference | ~1,000-fold weaker than substrate Km |
| Conditions | In vitro radiochemical assay using bovine PNMT |
Why This Matters
This data informs researchers that 3-ethylpentan-1-amine is not a high-affinity PNMT binder, directing its use toward applications where low interference with catecholamine biosynthesis is required.
- [1] BindingDB. BDBM50367284: Ki data for 3-ethylpentan-1-amine against phenylethanolamine N-methyltransferase (PNMT). View Source
- [2] BindingDB. Target information for Phenylethanolamine N-methyltransferase (PNMT). View Source
